

2-(Piperidin-4-yl)acetonitrile: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetonitrile

Cat. No.: B1311751

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetonitrile is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive secondary amine within a piperidine ring and a versatile nitrile group, allows for a wide range of chemical modifications. This dual functionality makes it an attractive scaffold for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore for interaction with biological targets. The cyanomethyl substituent provides a handle for various transformations, including conversion to amines, carboxylic acids, and more complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of **2-(Piperidin-4-yl)acetonitrile** as a pivotal intermediate in modern drug discovery.

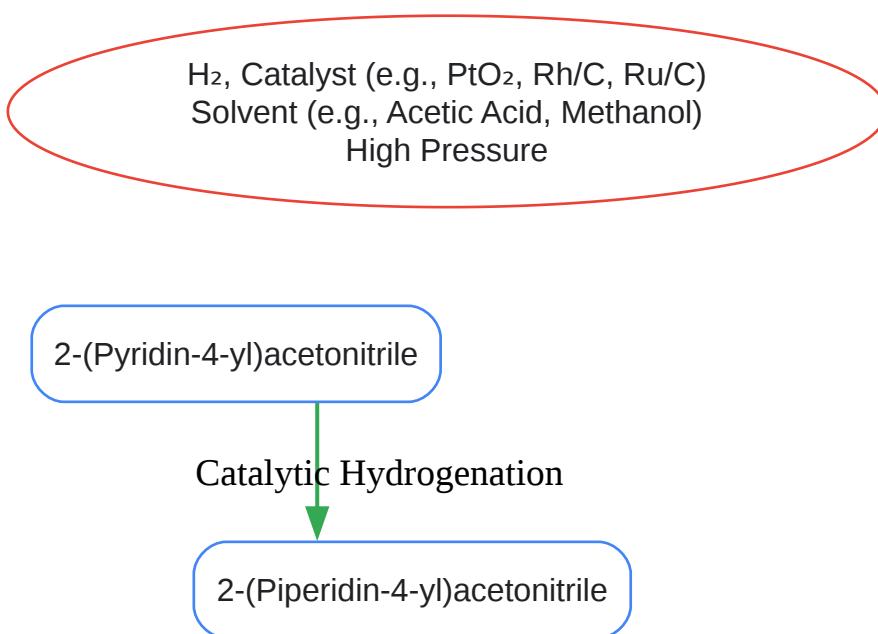
Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **2-(Piperidin-4-yl)acetonitrile** is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	202002-66-2	[1] [2]
Molecular Formula	C ₇ H ₁₂ N ₂	[1] [2]
Molecular Weight	124.19 g/mol	[1] [2]
Physical Form	Liquid	[1]
Purity	Typically ≥95%	[1]
IUPAC Name	2-(Piperidin-4-yl)acetonitrile	[1]
Storage Conditions	Store under inert gas	[1]
Boiling Point	Not readily available	
Melting Point	Not applicable (liquid at room temp.)	
Solubility	Soluble in common organic solvents	
¹ H NMR (CDCl ₃ , 400 MHz)	Predicted: δ 2.95-3.10 (m, 2H), 2.50-2.65 (m, 2H), 2.35 (d, J=6.8 Hz, 2H), 1.70-1.85 (m, 1H), 1.55-1.70 (m, 2H), 1.25-1.40 (m, 2H), 1.15 (br s, 1H, NH).	
¹³ C NMR (CDCl ₃ , 100 MHz)	Predicted: δ 118.5 (CN), 45.8 (CH ₂), 44.2 (CH ₂), 34.5 (CH), 29.8 (CH ₂), 23.5 (CH ₂ CN).	
IR (neat, cm ⁻¹)	Predicted: ~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~2245 (C≡N stretch), ~1450 (CH ₂ bend).	
Mass Spectrum (EI)	Predicted: m/z 124 (M ⁺), 97, 83, 69.	

Synthesis of 2-(Piperidin-4-yl)acetonitrile

The most direct and industrially scalable synthesis of **2-(Piperidin-4-yl)acetonitrile** involves the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. This method benefits from the ready availability of the starting material.



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Synthesis of 2-(Piperidin-4-yl)acetonitrile.

Experimental Protocol: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- 2-(Pyridin-4-yl)acetonitrile
- Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)
- Glacial Acetic Acid or Methanol

- High-pressure hydrogenation vessel (e.g., Parr shaker)
- Hydrogen gas (high purity)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite®

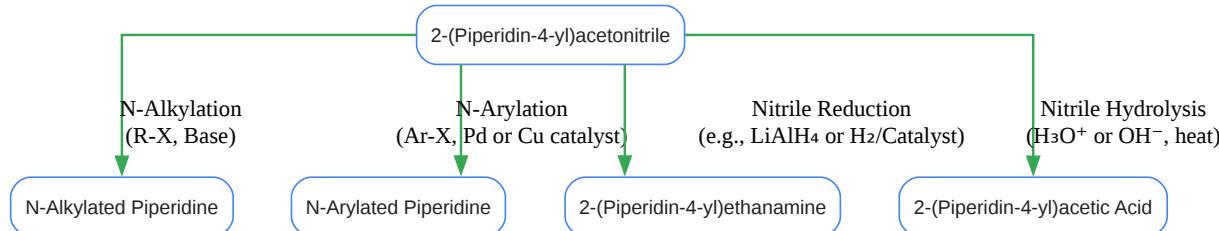
Procedure:

- **Reactor Setup:** In a suitable high-pressure reactor vessel, dissolve 2-(pyridin-4-yl)acetonitrile (1.0 eq) in glacial acetic acid or methanol.
- **Catalyst Addition:** Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO_2 or Rh/C) to the solution under an inert atmosphere.
- **Hydrogenation:** Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary depending on the catalyst and substrate).
- **Reaction:** Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
- **Work-up:** After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
- **Filtration:** Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol.
- **Neutralization and Extraction:** Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.

- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **2-(Piperidin-4-yl)acetonitrile**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The utility of **2-(Piperidin-4-yl)acetonitrile** as a building block stems from the distinct reactivity of its two functional groups: the secondary amine of the piperidine ring and the cyanomethyl group.



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Key Reactions of 2-(Piperidin-4-yl)acetonitrile.

Reactions at the Piperidine Nitrogen

- N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the presence of a base to introduce a wide range of substituents.
- N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.[6][7][8]
- Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

- Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to introduce more complex side chains.

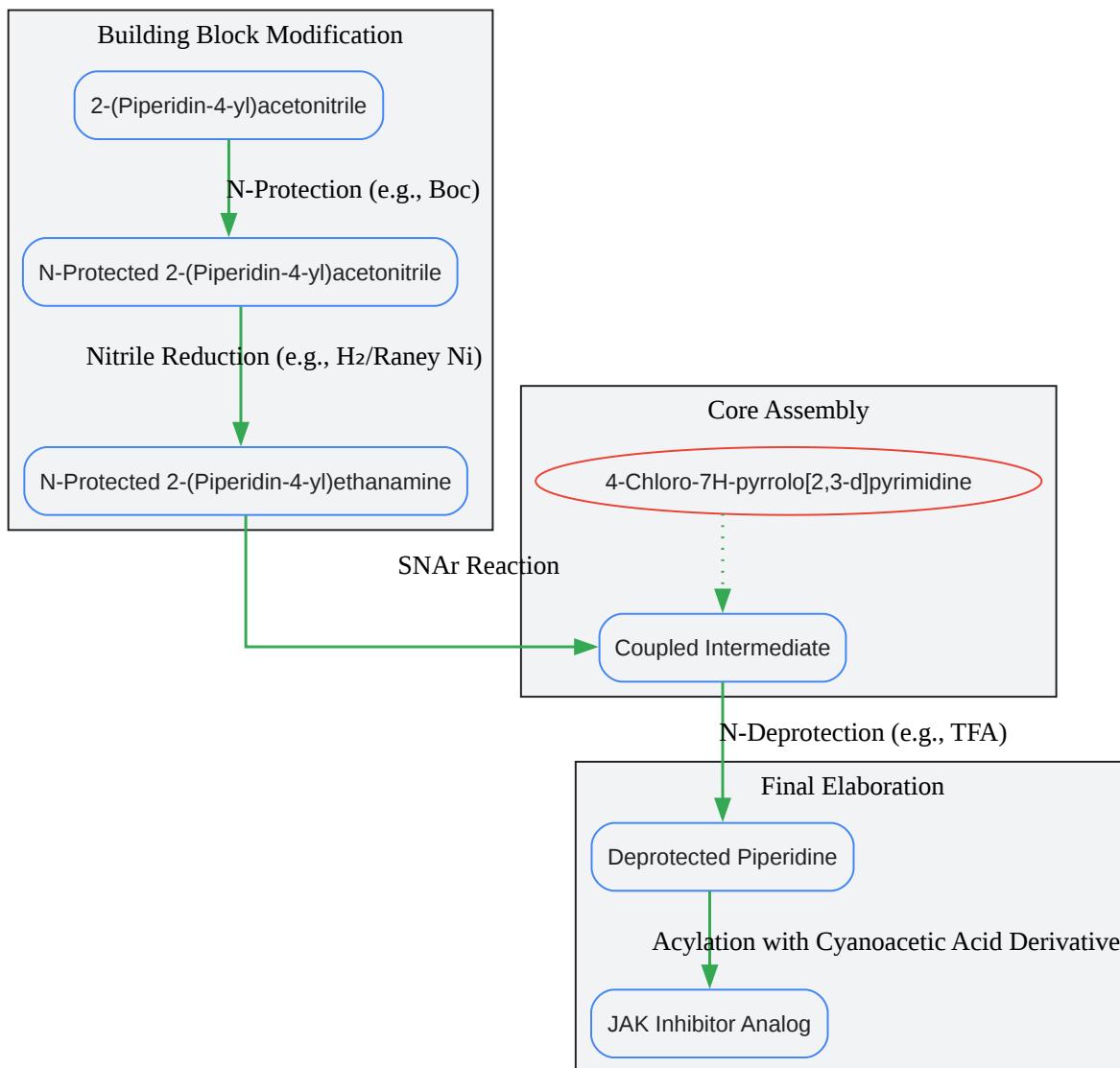
Reactions of the Nitrile Group

- Reduction to Amine: The nitrile can be reduced to a primary amine, 2-(piperidin-4-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[\[9\]](#)[\[10\]](#)[\[11\]](#) This transformation is valuable for introducing a flexible ethylamine linker.
- Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides 2-(piperidin-4-yl)acetic acid, a useful intermediate for the synthesis of amides and esters.
- Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
- Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, such as tetrazoles or triazoles.

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitor Analogs

A prominent application of piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[\[12\]](#) [\[13\]](#)[\[14\]](#) Tofacitinib, a marketed JAK inhibitor, features a 3-amino-4-methylpiperidine core. **2-(Piperidin-4-yl)acetonitrile** serves as a valuable building block for the synthesis of analogs of such inhibitors.

The following workflow illustrates a hypothetical synthetic route to a JAK inhibitor analog using **2-(Piperidin-4-yl)acetonitrile**.

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Workflow for the Synthesis of a JAK Inhibitor Analog.

This synthetic strategy highlights the utility of **2-(Piperidin-4-yl)acetonitrile** as a versatile starting material. The piperidine nitrogen allows for protection and subsequent coupling to a heterocyclic core, while the nitrile is transformed into a primary amine to serve as a key nucleophile. The final acylation step introduces the cyanoacetamide moiety, a common feature in many JAK inhibitors.

Conclusion

2-(Piperidin-4-yl)acetonitrile is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its dual functionality allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. The demonstrated potential for its use in the synthesis of kinase inhibitors, such as analogs of Tofacitinib, underscores its importance for drug discovery programs. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

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